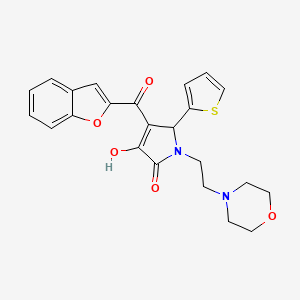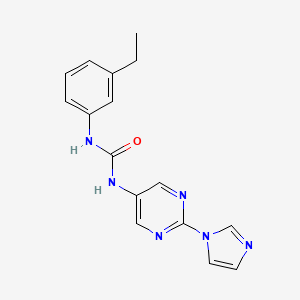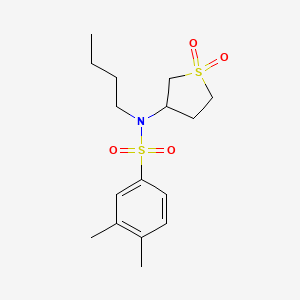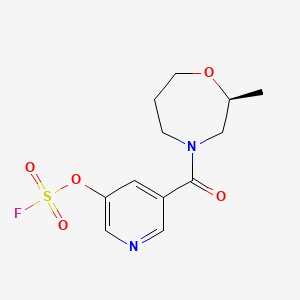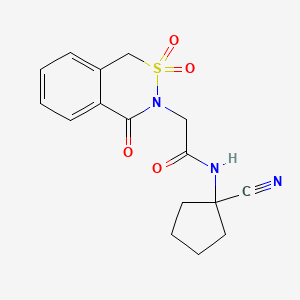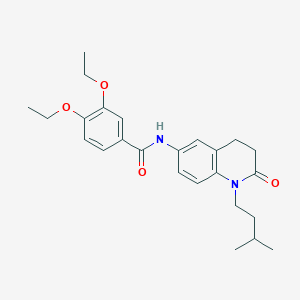
3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is unique, allowing for diverse experimentation. It’s valuable in drug discovery, organic synthesis, and medicinal chemistry.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds have been involved in reactions such as catalytic protodeboronation of alkyl boronic esters .Applications De Recherche Scientifique
Pharmacological Research
This compound is part of the 3,4-dihydroisoquinolinone class, which is known for its biological and pharmacological activities, including anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic effects . Its structure serves as a pharmacophore, making it a suitable scaffold for various drug candidates.
Synthetic Chemistry
The synthetic versatility of this compound allows for the introduction of substituents at the 3-position, which can improve biostability by preventing oxidation . This characteristic is crucial for developing more stable and effective pharmaceuticals.
Medicinal Chemistry
Due to its moderate polarity and suitable size, this compound can be used as a core structure in medicinal chemistry to create new molecules with potential therapeutic effects .
Neurological Disorders
Compounds within this class have been studied for their potential to treat neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors .
Oncology
Research into the antiproliferative properties of related compounds suggests potential applications in oncology, particularly in the design of drugs targeting cancer cell growth and proliferation .
Metabolic Diseases
Given the antidiabetic properties of similar compounds, there is a possibility of developing treatments for metabolic diseases by modulating pathways involved in glucose metabolism .
Anti-Inflammatory Applications
The anti-inflammatory properties of this class of compounds could lead to the development of new anti-inflammatory drugs, especially for chronic conditions like asthma .
Drug Delivery Systems
The structural features of this compound may be exploited in the design of drug delivery systems that require controlled release and targeted delivery of therapeutic agents .
Propriétés
IUPAC Name |
3,4-diethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-5-30-22-11-7-19(16-23(22)31-6-2)25(29)26-20-9-10-21-18(15-20)8-12-24(28)27(21)14-13-17(3)4/h7,9-11,15-17H,5-6,8,12-14H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZRYBBYPSRFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2894570.png)
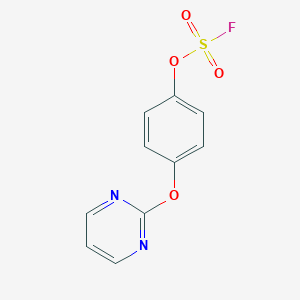
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2894575.png)

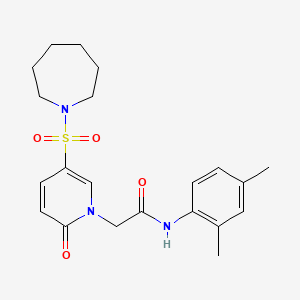
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide](/img/structure/B2894578.png)
